molecular formula C12H15F2N3O2 B7549740 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine

Cat. No. B7549740
M. Wt: 271.26 g/mol
InChI Key: NAVDGQSRNVDZAN-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine (FENP) is a chemical compound that belongs to the class of piperazine derivatives. FENP is a highly potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. FENP has been extensively studied for its potential use in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that regulates the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine prevents the binding of serotonin to the 5-HT1A receptor, thereby blocking its downstream signaling pathways. This leads to a decrease in the release of serotonin and other neurotransmitters, which can have a profound effect on mood, behavior, and cognition.
Biochemical and physiological effects:
1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects, depending on the dose and duration of treatment. 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine has been shown to decrease anxiety-like behavior in rodents, and to have antidepressant-like effects in some animal models. 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine has also been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, in different brain regions.

Advantages and Limitations for Lab Experiments

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine is a highly potent and selective antagonist of the serotonin 5-HT1A receptor, which makes it an ideal tool compound for studying the role of this receptor in various physiological and pathological conditions. However, 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine has some limitations, such as its potential off-target effects on other serotonin receptors and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine and the serotonin 5-HT1A receptor. One area of interest is the development of more selective and potent 5-HT1A receptor antagonists for use in clinical trials. Another area of interest is the investigation of the role of the 5-HT1A receptor in the pathophysiology of various psychiatric disorders, and the potential therapeutic benefits of targeting this receptor. Finally, there is a need for more research on the downstream signaling pathways of the 5-HT1A receptor, and the mechanisms by which it modulates neurotransmitter release and behavior.

Synthesis Methods

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-fluoro-4-nitrophenylacetonitrile with 2-fluoroethylamine and subsequent cyclization with piperazine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine is widely used in scientific research to investigate the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine is used as a tool compound to selectively block the 5-HT1A receptor and study its effects on behavior, mood, and anxiety. 1-(2-Fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine is also used to investigate the potential therapeutic benefits of 5-HT1A receptor antagonists in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-(2-fluoroethyl)-4-(2-fluoro-4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O2/c13-3-4-15-5-7-16(8-6-15)12-2-1-10(17(18)19)9-11(12)14/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDGQSRNVDZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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